molecular formula C8H13NO3 B3022085 1-Carbamoylcyclohexane-1-carboxylic acid CAS No. 137307-65-4

1-Carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B3022085
CAS No.: 137307-65-4
M. Wt: 171.19 g/mol
InChI Key: JBZXNOYXRHIMNB-UHFFFAOYSA-N
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Description

1-Carbamoylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 137307-65-4 . It has a molecular weight of 171.2 and a molecular formula of C8H13NO3 .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(aminocarbonyl)cyclohexanecarboxylic acid . The InChI code is 1S/C8H13NO3/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H2,9,10)(H,11,12) .

Scientific Research Applications

Crystallographic Characterization in Peptides

The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been extensively studied. These structures reveal that the cyclohexane rings adopt a nearly perfect chair conformation, with implications for understanding the folding and potential helical conformations of peptides containing cyclohexane-based amino acids (Valle et al., 1988).

Metabolic Pathways in Plants

Research has identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This finding is crucial for understanding the metabolic pathways of ethylene precursors and their role in plant physiology (Hoffman et al., 1982).

Photochemical Formation of Organic Acids

The ozonolysis of alkenes, including cyclohexene derivatives, under varying humidity conditions has been shown to produce a range of carboxylic acids. This research provides insight into the atmospheric chemistry of organic compounds and their transformation into acids (Orzechowska et al., 2005).

Chiral Compound Production

Studies have shown the use of cyclohexane-based chiral compounds, such as (1S,2R)-2-(benzamido)cyclohexanecarboxylic acid, in the pharmaceutical industry for the production of chiral compounds. These findings highlight the importance of cyclohexane derivatives in synthesizing enantiomerically pure substances (Kimino & Fujii, 2013).

Organic Acid Aggregation and Complex Formation

Research on 7-(Diethylamino)-coumarin-3-carboxylic acid has explored its aggregation and complex formation behavior, which is relevant to understanding the physicochemical properties of carboxylic acid derivatives in various solvents. This knowledge is applicable in the design of fluorescent labels and laser dyes (Liu et al., 2014).

Properties

IUPAC Name

1-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXNOYXRHIMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598473
Record name 1-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137307-65-4
Record name 1-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-carbamoylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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